3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This quinazoline derivative features a 2-sulfanylidene core, a 4-oxo group, and dual methoxy-substituted benzyl moieties at positions 3 and 5.
Properties
CAS No. |
451466-90-3 |
|---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.54 |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33) |
InChI Key |
BBGUKOLIJKOANS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to the quinazoline family, known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure
The compound features a complex structure characterized by:
- A quinazoline core , which is a bicyclic structure known for its pharmacological significance.
- Two methoxy-substituted phenyl groups that enhance its lipophilicity and potentially its biological activity.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 378.47 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Quinazolines have shown significant anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines through different mechanisms:
- Aurora Kinase Inhibition : Quinazoline derivatives have been identified as potent inhibitors of Aurora kinases, which play a critical role in cell division. For instance, compounds similar to the one have demonstrated efficacy against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 .
- PDGF Receptor Antagonism : Some studies highlight the ability of quinazoline derivatives to act as antagonists to the Platelet-Derived Growth Factor (PDGF) receptor, which is implicated in tumor growth and metastasis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- TNF-alpha Inhibition : Similar quinazoline derivatives have been tested for their ability to inhibit TNF-alpha production, a key mediator in inflammatory responses. Compounds with structural similarities exhibited significant inhibition without notable cytotoxicity .
Antioxidant Activity
Research has indicated that certain quinazoline derivatives possess antioxidant properties:
- Compounds that include hydroxyl groups along with methoxy substituents have shown enhanced antioxidant activity, suggesting that modifications in the quinazoline structure can lead to improved free radical scavenging capabilities .
The precise mechanism of action for this compound remains to be fully elucidated; however, it likely involves:
- Enzyme Inhibition : The compound may inhibit specific kinases or receptors involved in cell signaling pathways associated with cancer proliferation.
- Receptor Binding : The methoxy groups may facilitate binding to various cellular targets, modulating their activity and influencing downstream signaling pathways.
Case Studies and Research Findings
- Cytotoxicity Assays : A series of quinazoline derivatives were tested against multiple cancer cell lines (e.g., A549, HL-60). The results indicated varying degrees of cytotoxicity, with some compounds achieving IC50 values in the micromolar range, suggesting strong anticancer potential .
- Comparative Studies : In comparative studies involving structurally similar compounds, the presence of methoxy groups was correlated with enhanced biological activity across various assays including cytotoxicity and receptor inhibition .
- In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Scientific Research Applications
The compound 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- CAS Number : 73484-41-0
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related quinazoline derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that modifications can enhance their antibacterial activity .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The structure of the compound allows it to interact with biological targets involved in cancer cell proliferation. For instance, some studies have shown that similar compounds inhibit key enzymes involved in tumor growth, making them promising candidates for further research in cancer therapy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example, it may act as an inhibitor of certain kinases, which play a crucial role in signaling pathways associated with cancer and other diseases. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Study on Antibacterial Activity
A comparative analysis of various quinazoline derivatives, including the compound , revealed that they possess varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some exhibiting MICs as low as 0.004 mg/mL against resistant bacterial strains . This highlights the potential of such compounds in addressing antibiotic resistance.
Investigation of Anticancer Effects
In a study focusing on the anticancer effects of quinazoline derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications to the quinazoline structure significantly enhanced their cytotoxic effects, suggesting a pathway for developing more effective anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Hydrogen Bonding : The 2-sulfanylidene and carboxamide groups in the target compound offer stronger hydrogen-bonding capacity than sulfonamide-based analogs (e.g., ), which may improve target binding .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : A multi-step synthesis involving cyclization of substituted quinazoline precursors and thiolation reactions is typically employed. To optimize reaction conditions (e.g., temperature, solvent, catalyst), use Design of Experiments (DOE) frameworks, such as factorial designs or response surface methodology, to systematically vary parameters and identify critical factors affecting yield . Computational tools like COMSOL Multiphysics can simulate reaction kinetics, reducing trial-and-error experimentation .
- Example Workflow :
Condensation of 2-methoxybenzylamine with 4-oxo-quinazoline intermediates.
Thiolation via sulfur insertion under controlled pH and temperature.
Purification using column chromatography (silica gel, eluent optimization).
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–120°C | 90°C | +25% efficiency |
| Solvent | DMF, THF, DCM | DMF | Improved solubility |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the sulfanylidene and quinazoline moieties in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxyphenyl substituents and quinazoline backbone. -NMR chemical shifts for sulfanylidene protons typically appear at δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±1 ppm accuracy) and fragmentation patterns.
- HPLC-PDA : Assess purity (>98%) with a C18 column (methanol/water gradient) .
Advanced Research Questions
Q. How can quantum mechanical calculations (e.g., DFT) predict the stability and reactivity of this compound under varying pH or solvent conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic properties, such as HOMO-LUMO gaps, to predict redox stability. Solvent effects are evaluated using the Polarizable Continuum Model (PCM) . For pH-dependent stability, calculate protonation states of sulfanylidene and carboxamide groups .
- Key Findings :
- The sulfanylidene group exhibits nucleophilic reactivity in polar aprotic solvents.
- Methoxyphenyl substituents enhance π-π stacking, influencing crystallinity .
Q. What experimental and computational approaches resolve contradictions between predicted and observed biological activity or physicochemical properties?
- Methodological Answer :
- Validation Workflow :
Cross-validate computational predictions (e.g., LogP, solubility) with experimental assays (shake-flask method for solubility).
Use Molecular Dynamics (MD) simulations to assess protein-ligand interactions if biological activity diverges from in silico docking results .
- Case Study :
Discrepancies in solubility predictions may arise from aggregation phenomena. Dynamic Light Scattering (DLS) can detect nanoaggregates, requiring revised computational models .
Q. How can heterogeneous catalysis or membrane separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps. Use Langmuir-Hinshelwood kinetics to model surface reactions .
- Membrane Technologies : Nanofiltration membranes (e.g., polyamide) separate intermediates by molecular weight, reducing purification steps .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in thermal stability data obtained via Differential Scanning Calorimetry (DSC) vs. Thermogravimetric Analysis (TGA)?
- Methodological Answer :
- Root Cause Analysis : DSC measures enthalpy changes (e.g., melting), while TGA tracks mass loss. Discrepancies may arise from decomposition prior to melting.
- Resolution : Perform simultaneous DSC-TGA (SDT) to correlate thermal events. For example, a melting endotherm (DSC) coinciding with mass loss (TGA) indicates decomposition during phase transition .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
